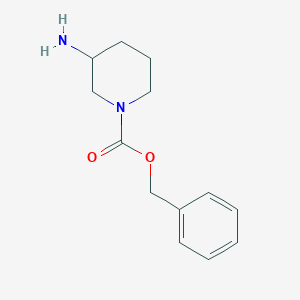

Benzyl 3-aminopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258438 | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711002-74-3 | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711002-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-N-Cbz-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 3-aminopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, various synthetic routes including chiral methodologies, and its significant applications in the development of novel therapeutics, particularly for neurological disorders.

Core Chemical Data

This compound and its related structures are foundational scaffolds in the synthesis of complex pharmaceutical agents. Below is a summary of its key identifiers and properties.

| Identifier | Value | Notes |

| Chemical Name | This compound | - |

| CAS Number | 711002-74-3[1] | For the racemic mixture. |

| Molecular Formula | C13H18N2O2 | - |

| Molecular Weight | 234.29 g/mol [2] | - |

| Appearance | White crystals or colorless oil | [3] |

Enantiomers and Salts

The chirality at the 3-position of the piperidine ring is often crucial for pharmacological activity. Consequently, the enantiomerically pure forms and salts of this compound are commonly used.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1[2][4] | C13H18N2O2 | 234.29 g/mol |

| This compound hydrochloride | 960541-42-8[5] | C13H19ClN2O2 | 270.76 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Chiral synthesis is of particular importance to access stereospecific drug candidates.

Chiral Synthesis via Asymmetric Biocatalysis

An efficient method for producing enantiomerically pure 3-aminopiperidine derivatives is through the asymmetric amination of a prochiral ketone using transaminases.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of chiral 3-aminopiperidine.

Experimental Protocol:

This protocol is adapted from methodologies employing immobilized ω-transaminases for the asymmetric synthesis of chiral amines.[6]

-

Reaction Setup: In a suitable reaction vessel, combine the prochiral precursor, 1-Boc-3-piperidone, with a buffer solution (e.g., phosphate buffer).

-

Enzyme and Cofactor: Add the immobilized ω-transaminase and the cofactor, pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Introduce the amine donor, typically isopropylamine, to the mixture.

-

Incubation: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours) until conversion is maximized, as monitored by HPLC or GC.

-

Workup: After the reaction, the immobilized enzyme is removed by filtration for potential reuse. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting enantiomerically enriched 3-amino-1-Boc-piperidine can be further purified by column chromatography.

-

Final Conversion: The Boc-protected amine can then be converted to this compound through standard N-protection chemistry, or the Boc group can be removed to yield the free amine, which is then reacted with benzyl chloroformate.

Synthesis from L-Glutamic Acid

A multi-step route starting from the chiral pool, specifically L-glutamic acid, provides another pathway to enantiomerically pure piperidine derivatives.

Experimental Protocol Summary:

-

Esterification: L-glutamic acid is first subjected to esterification (e.g., using thionyl chloride in methanol) to produce the corresponding dimethyl ester.

-

N-Protection: The amino group of the diester is protected, commonly with a Boc group using di-tert-butyl dicarbonate ((Boc)2O).

-

Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride (NaBH4).

-

Tosylation: The resulting diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride.

-

Cyclization: The ditosylate undergoes cyclization with an appropriate amine, such as benzylamine, to form the N-benzylpiperidine ring. This yields (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.

-

Protecting Group Manipulation: The Boc group can be removed and the piperidine nitrogen can be functionalized with a benzyloxycarbonyl (Cbz or Z) group to yield the target molecule.

Applications in Drug Discovery

This compound is a versatile intermediate in the pharmaceutical industry. The piperidine moiety is a privileged scaffold found in numerous approved drugs.[7] Its derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS).[3]

Key Therapeutic Areas:

-

Neurological Disorders: This scaffold is integral to the synthesis of compounds aimed at treating conditions like Alzheimer's disease, depression, and pain.[3][8]

-

DPP-IV Inhibitors: The chiral 3-aminopiperidine core is a key component in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and linagliptin, which are used for the treatment of type 2 diabetes.[6]

-

Receptor Modulators: The structural features of this compound allow for its use in creating molecules that modulate the activity of various receptors, including serotoninergic and dopaminergic receptors.[9]

Drug Discovery Workflow

Caption: From building block to approved drug.

Characterization Data

Structural confirmation and purity assessment are critical. While specific spectra for the title compound are not provided in a single source, typical characterization would involve the following analyses. Representative NMR data for related structures are often found in supplementary information of synthetic chemistry publications.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region ~7.3 ppm, CH2 ~5.1 ppm), piperidine ring protons (complex multiplets in the aliphatic region ~1.5-3.8 ppm), and the amine proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~155 ppm), aromatic carbons of the benzyl group (~127-137 ppm), the benzylic CH2 carbon (~67 ppm), and the aliphatic carbons of the piperidine ring. |

| Mass Spec (ESI) | An [M+H]⁺ ion corresponding to the calculated molecular weight (e.g., m/z 235.14 for the neutral molecule). |

| FTIR | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H stretching. |

This guide consolidates available technical information on this compound, highlighting its importance as a synthetic intermediate. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of novel therapeutic agents.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. danabiosci.com [danabiosci.com]

- 5. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-aminopiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly for neurological disorders and as a scaffold for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Core Data Presentation

The molecular weight and other key quantitative data for this compound and its common variants are summarized in the table below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 711002-74-3 | C₁₃H₁₈N₂O₂ | 234.29 | Racemic Mixture[1] |

| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.29 | (S)-Enantiomer |

| (R)-Benzyl 3-aminopiperidine-1-carboxylate | 1044560-96-4 | C₁₃H₁₈N₂O₂ | 234.29 | (R)-Enantiomer |

| This compound hydrochloride | 960541-42-8 | C₁₃H₁₉ClN₂O₂ | 270.76 | Hydrochloride Salt[2] |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the presence of a protected amine and a carbamate allows for selective chemical modifications.

This compound is particularly significant in the development of drugs targeting neurological disorders.[1][3] It is also a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[4][5] The chiral nature of this intermediate is often essential for the stereospecific interactions required for therapeutic efficacy.

Below is a diagram illustrating the logical relationship of this compound as a key intermediate in the synthesis of DPP-IV inhibitors.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and plausible multi-step synthetic route can be inferred from the literature for related 3-aminopiperidine derivatives.[6] The following represents a feasible experimental protocol for the preparation of racemic this compound.

Synthesis of Racemic this compound

This synthesis can be conceptualized in a two-step process starting from a suitable piperidine precursor, such as 1-Boc-3-aminopiperidine.

Step 1: Boc Deprotection of 1-Boc-3-aminopiperidine

-

Materials: 1-Boc-3-aminopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-Boc-3-aminopiperidine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude 3-aminopiperidine TFA salt is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-aminopiperidine.

-

Step 2: N-Carbobenzyloxy (Cbz) Protection

-

Materials: Crude 3-aminopiperidine from Step 1, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure:

-

Dissolve the crude 3-aminopiperidine in the chosen solvent.

-

Cool the solution to 0 °C.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure racemic this compound.

-

For the synthesis of the enantiomerically pure forms, an enantioselective synthesis or chiral resolution of the racemic mixture would be required. The hydrochloride salt can be prepared by treating the free base with a solution of hydrogen chloride in a suitable organic solvent.

The following diagram outlines a general workflow for a typical chemical synthesis experiment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. oatext.com [oatext.com]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of Benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Benzyl 3-aminopiperidine-1-carboxylate, a key intermediate in pharmaceutical and chemical research. The information is presented to be a valuable resource for those involved in drug discovery and organic synthesis.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 1-N-Cbz-3-aminopiperidine, 3-Amino-piperidine-1-carboxylic acid benzyl ester, N-CBZ-3-aminopiperidine[1][2]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data is predicted from computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Appearance | Yellow viscous liquid | [3] |

| Boiling Point | 367.2 ± 42.0 °C | Predicted[2] |

| Density | 1.151 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 10.33 ± 0.20 | Predicted[2] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, under inert gas | [2][3] |

A hydrochloride salt of this compound is also available, this compound hydrochloride, which may have different physical properties.[5][6]

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid organic compound is through distillation.[7]

-

Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

As the vapor rises and surrounds the thermometer bulb, the temperature will rise and then stabilize. This stable temperature is recorded as the boiling point.[7]

-

3.2. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

-

Apparatus: A pycnometer or a graduated cylinder and a balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the liquid sample to a calibrated mark, and the mass is measured again.

-

The volume of the liquid is known from the pycnometer's calibrated volume.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

3.3. Determination of Solubility

Solubility is typically determined by adding a small amount of the solute to a known volume of solvent and observing if it dissolves.[9]

-

Apparatus: Test tubes, vortex mixer, and a selection of solvents.

-

Procedure:

-

A small, measured amount of this compound is placed in a series of test tubes.

-

A known volume of a solvent (e.g., water, ethanol, dichloromethane) is added to each test tube.

-

The mixture is agitated using a vortex mixer to facilitate dissolution.

-

The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

-

Spectral Data

For the structural elucidation and confirmation of this compound, a variety of spectroscopic techniques are employed. While specific spectra for this compound are not provided, the following are standard analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amine (N-H) and carbonyl (C=O) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for physical property determination.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound hydrochloride, 3-Amino-1-benzyloxycarbonylpiperidine hydrochloride [chemicalbook.com]

- 6. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (S)-Benzyl 3-aminopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details both chemoenzymatic and purely chemical methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols. Visualizations of the synthetic pathways are included to facilitate a clear understanding of the processes involved.

Introduction

(S)-Benzyl 3-aminopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemically defined structure, featuring a piperidine core with a protected amino group at the 1-position and a free amino group at the 3-position, makes it a crucial component for building complex molecules with specific biological activities. The synthesis of this compound with high enantiomeric purity is a significant challenge, and various strategies have been developed to achieve this. This guide will explore the most effective and commonly employed methods.

Synthetic Strategies

The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate can be approached through several pathways. The most efficient strategies involve the initial creation of the chiral 3-aminopiperidine core, followed by regioselective protection of the piperidine nitrogen.

Chemoenzymatic Synthesis

A highly effective approach for obtaining the chiral amine precursor is through enzymatic asymmetric synthesis. Transaminases are particularly well-suited for this transformation, offering high enantioselectivity. The general workflow for a chemoenzymatic approach is outlined below.

Caption: Chemoenzymatic synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate.

This strategy leverages the high enantioselectivity of transaminase enzymes to produce the chiral amine, which is then chemically modified to yield the final product.

Chemical Synthesis from a Chiral Pool

An alternative strategy involves a multi-step chemical synthesis starting from a readily available chiral molecule, such as L-glutamic acid. This approach relies on classical organic transformations to construct the piperidine ring with the desired stereochemistry.

Caption: Multi-step chemical synthesis from L-glutamic acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate and its precursors.

Table 1: Enzymatic Asymmetric Synthesis of Chiral 3-Aminopiperidine Derivatives

| Starting Material | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Benzyloxycarbonyl-3-piperidone | ω-Transaminase | (R)-N-Benzyloxycarbonyl-3-aminopiperidine | 90.4 | >99.7 | [1] |

| N-Boc-3-piperidone | ω-Transaminase | (R)-N-Boc-3-aminopiperidine | 85.7 | >99.3 | [1] |

| N-Cbz-L-ornithinol | Galactose Oxidase / Imine Reductase | L-3-N-Cbz-aminopiperidine | up to 54 | >99 | [2][3] |

Note: The enantiomer produced depends on the specific transaminase used. (S)-selective transaminases are commercially available.

Table 2: Chemical Synthesis Steps

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Cyclization (from ditosylate) | (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68 | |

| N-Cbz Protection (General) | Amine | N-Cbz-Amine | 85-95 | General Procedure |

Experimental Protocols

Enzymatic Synthesis of (S)-3-Amino-N-Cbz-piperidine

This protocol is adapted from procedures for the (R)-enantiomer and may require optimization with an (S)-selective transaminase.[1]

Materials:

-

N-Benzyloxycarbonyl-3-piperidone

-

(S)-selective ω-Transaminase

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (0.1 M, pH 8.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, isopropylamine, and PLP.

-

Add the (S)-selective ω-transaminase to the mixture.

-

Dissolve N-benzyloxycarbonyl-3-piperidone in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 45 °C) and maintain the pH by adding a solution of isopropylamine.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter to remove the enzyme.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Deprotection of (S)-3-Amino-N-Cbz-piperidine to (S)-3-Aminopiperidine

Materials:

-

(S)-3-Amino-N-Cbz-piperidine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve (S)-3-Amino-N-Cbz-piperidine in methanol or ethanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (S)-3-aminopiperidine.

Regioselective N1-Cbz Protection of (S)-3-Aminopiperidine

This protocol is based on general procedures for selective N-protection of diamines.

Materials:

-

(S)-3-Aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or a biphasic solvent system (e.g., DCM/water)

-

Brine

Procedure:

-

Dissolve (S)-3-aminopiperidine in the chosen solvent system. The use of a biphasic system with a mild base can help to favor the reaction at the more basic piperidine nitrogen.

-

Cool the solution to 0 °C.

-

Slowly add a solution of benzyl chloroformate in the organic solvent.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate (S)-Benzyl 3-aminopiperidine-1-carboxylate.

Conclusion

The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry and regioselectivity. The chemoenzymatic approach, utilizing an (S)-selective transaminase, offers an efficient route to the chiral 3-aminopiperidine core with high enantiopurity. Subsequent regioselective N1-Cbz protection is a critical step that can be achieved under controlled reaction conditions. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired level of purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

An In-depth Technical Guide to N-Cbz-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-3-aminopiperidine, also known as benzyl (piperidin-3-yl)carbamate, is a synthetic organic compound featuring a piperidine ring. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amine, allowing for controlled and selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its structural formula, chemical properties, synthesis protocols, and applications.

Structural Formula and Chemical Properties

N-Cbz-3-aminopiperidine exists in various forms, including as a racemic mixture and as individual stereoisomers, the (S)- and (R)-enantiomers. The chemical properties can vary slightly between these forms and their salt derivatives.

The general structure consists of a piperidine ring where the amino group at the 3-position is protected by a carbobenzyloxy group.

Table 1: General Chemical Properties of N-Cbz-3-aminopiperidine

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | ~234.29 g/mol | [2][3] |

| Appearance | Yellow oil or solid | [4] |

| Storage Temperature | 2-8°C, under inert gas | [1][4] |

Table 2: Physicochemical Data for Specific Isomers and Salts

| Compound | CAS Number | Boiling Point | Melting Point | Other Data |

| (S)-3-N-Cbz-aminopiperidine | 478646-33-2 | 396.3 °C at 760 mmHg | N/A | Flash Point: 193.5 °C; pKa: 12.16±0.20[1] |

| 1-N-Cbz-3-aminopiperidine | 711002-74-3 | 367.2±42.0 °C (Predicted) | 168-170°C | pKa: 10.33±0.20 (Predicted)[4] |

| 3-N-Cbz-aminopiperidine hydrochloride | 31648-54-1 | N/A | N/A | IUPAC: Phenylmethyl N-[(3S)-piperidin-1-ium-3-yl]carbamate[5] |

Experimental Protocols: Synthesis of N-Cbz-3-aminopiperidine

The synthesis of N-Cbz-3-aminopiperidine can be achieved through various chemical and biocatalytic methods. These routes often focus on achieving high enantiopurity, which is critical for pharmaceutical applications.

Enzymatic Cascade Synthesis of L-3-N-Cbz-aminopiperidine

A novel and green approach involves a one-pot enzymatic cascade using a galactose oxidase (GOase) and an imine reductase (IRED).[6][7] This method converts N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity.[6][7]

Methodology:

-

Reaction Setup: The reaction is performed in a sodium phosphate (NaPi) buffer (pH 7.5) at 30°C with agitation (200 rpm).[7]

-

Substrates and Enzymes: The primary substrate is N-Cbz-protected L-ornithinol (at a concentration of ~3 mM). Variants of galactose oxidase and a panel of imine reductases are added to the reaction mixture.[7]

-

Reaction Progression: The GOase oxidizes the primary alcohol of the substrate to an aldehyde. This intermediate spontaneously cyclizes to a cyclic imine, which is then reduced by the IRED to yield the final product, L-3-N-Cbz-aminopiperidine.[6][7]

-

Analysis: The reaction progress and analytical yield are monitored by Gas Chromatography with Flame Ionization Detection (GC-FID).[7]

-

Outcome: This streamlined one-pot reaction can achieve isolated yields of up to 54% and prevents the racemization of key intermediates, ensuring high enantiopurity of the final product.[6][7]

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

Benzyl 3-aminopiperidine-1-carboxylate: A Technical Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Benzyl 3-aminopiperidine-1-carboxylate (CAS Number: 711002-74-3). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from SDSs of structurally similar molecules, including various isomers and salts. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the potential hazards and safe handling procedures.

Chemical Identification and Physical Properties

This compound is a chemical intermediate often used in the synthesis of pharmaceutical compounds.[1][2] Its core structure consists of a piperidine ring with an amino group and a benzyl carboxylate protective group.

| Identifier | Value |

| Chemical Name | This compound[3] |

| Synonyms | 1-N-Cbz-3-aminopiperidine, 3-Amino-piperidine-1-carboxylic acid benzyl ester[3] |

| CAS Number | 711002-74-3[3][4] |

| Molecular Formula | C13H18N2O2[3][4] |

| Molecular Weight | 234.29 g/mol [3] |

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be hazardous. The following table summarizes the likely GHS classifications.

| Hazard Class | Hazard Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[6] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[6][7] |

Signal Word: Warning [5][6][7]

Hazard Pictograms:

Precautionary Measures and Handling

Safe Handling Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

General Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Avoid contact with skin and eyes.[9]

-

Wash hands and any exposed skin thoroughly after handling.[5][8]

Storage:

-

Store under an inert atmosphere to maintain product quality.[9]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5] |

| Skin Protection | Wear protective gloves and impervious clothing to prevent skin contact.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[5] |

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][10] |

| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][9][10] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5][10] |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][10]

-

Specific Hazards: No specific data is available, but thermal decomposition may produce irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][10]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation and wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent the substance from entering drains.

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a research setting.

Caption: A flowchart outlining the necessary steps for the safe handling of this compound, from preparation to cleanup.

Ecological Information

There is no specific data available on the ecological effects of this compound. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under normal storage conditions.[9]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[9]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

Disclaimer: This document is intended as a guide and is based on the best available information for this compound and its structural analogs. It is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current SDS for any chemical before use and perform their own risk assessment.

References

- 1. CAS 711002-74-3: Phenylmethyl 3-amino-1-piperidinecarboxyl… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. canbipharm.com [canbipharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.es [fishersci.es]

The Pivotal Role of Benzyl 3-aminopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-aminopiperidine-1-carboxylate and its derivatives have emerged as indispensable building blocks in the synthesis of a new generation of therapeutics. This technical guide provides an in-depth analysis of the role of this versatile scaffold in drug discovery, with a particular focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase (JAK) inhibitors. This document details the synthetic routes, key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by drugs derived from this crucial intermediate.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals, owing to its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability. The introduction of an amino group at the 3-position, particularly in a stereochemically defined manner, provides a critical anchor for molecular interactions with biological targets. The benzyl carbamate protecting group in this compound offers a stable yet readily cleavable handle, making it an ideal intermediate for multi-step synthetic campaigns in drug discovery. This scaffold is a cornerstone in the synthesis of drugs targeting enzymes such as DPP-4 and JAKs, which are implicated in a range of diseases from type 2 diabetes to autoimmune disorders.

Synthetic Pathways and Methodologies

The synthesis of chiral 3-aminopiperidine derivatives is a critical step in the development of numerous pharmaceuticals. Several strategies have been developed to produce these intermediates with high enantiopurity.

Representative Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate

A common approach to synthesize the chiral 3-aminopiperidine core involves the use of enzymatic transamination or the resolution of a racemic mixture. The following is a representative protocol for the synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate, a key precursor for various bioactive molecules.

Experimental Protocol: Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate

-

Step 1: Synthesis of N-Benzyl-3-piperidone. A solution of 3-hydroxypiperidine is oxidized using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane) to yield 3-piperidone. The resulting ketone is then protected with a benzyl group via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride to afford N-benzyl-3-piperidone.

-

Step 2: Asymmetric Transamination. The N-benzyl-3-piperidone is subjected to an asymmetric transamination reaction using a transaminase enzyme and an amino donor (e.g., isopropylamine). This enzymatic step selectively produces the (R)-N-benzyl-3-aminopiperidine with high enantiomeric excess.

-

Step 3: Carbamate Protection. The resulting (R)-N-benzyl-3-aminopiperidine is then reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a biphasic system to yield (R)-Benzyl 3-(benzylamino)piperidine-1-carboxylate.

-

Step 4: Deprotection of the Benzyl Group from the Amino Function. The benzyl group on the 3-amino position is selectively removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step yields the desired (R)-Benzyl 3-aminopiperidine-1-carboxylate.

-

Purification. The final product is purified by column chromatography on silica gel to afford the pure (R)-Benzyl 3-aminopiperidine-1-carboxylate.

Logical Workflow for the Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate

Caption: A representative synthetic workflow for (R)-Benzyl 3-aminopiperidine-1-carboxylate.

Application in the Synthesis of Marketed Drugs

The utility of this compound and its close derivatives is exemplified in the synthesis of blockbuster drugs such as the DPP-4 inhibitor, Alogliptin, and the JAK inhibitor, Tofacitinib.

Synthesis of Alogliptin

Alogliptin is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Its synthesis prominently features a chiral 3-aminopiperidine moiety.

Experimental Protocol: Synthesis of Alogliptin from (R)-3-Aminopiperidine

-

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. 6-Chloro-3-methyluracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

-

Step 2: Nucleophilic Aromatic Substitution. The resulting intermediate is then coupled with (R)-3-aminopiperidine dihydrochloride in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a solvent system such as isopropanol and water.[2] The reaction mixture is heated to drive the nucleophilic aromatic substitution, replacing the chlorine atom with the aminopiperidine moiety.

-

Step 3: Salt Formation. The resulting Alogliptin free base is then treated with benzoic acid in a suitable solvent like ethanol to precipitate Alogliptin benzoate, the active pharmaceutical ingredient.

-

Purification. The final product is purified by recrystallization to achieve high purity.

Workflow for Alogliptin Synthesis

Caption: Synthetic pathway for the DPP-4 inhibitor, Alogliptin.

Synthesis of Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[3] Its synthesis involves the coupling of a chiral disubstituted aminopiperidine with a pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of Tofacitinib using a Chiral Aminopiperidine Intermediate

-

Step 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This key chiral intermediate is synthesized via a multi-step process, often involving a resolution step or an asymmetric synthesis to establish the desired stereochemistry.

-

Step 2: Coupling with the Pyrrolopyrimidine Core. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is first protected, for example with a tosyl group. This is then coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base.[4]

-

Step 3: Deprotection. The protecting groups (tosyl and benzyl) are removed in subsequent steps. The tosyl group is typically removed under basic conditions, and the benzyl group is removed by hydrogenolysis.[5]

-

Step 4: Acylation. The resulting secondary amine on the piperidine ring is then acylated with ethyl cyanoacetate in the presence of a base like triethylamine to yield Tofacitinib.

-

Step 5: Salt Formation. Tofacitinib is often converted to its citrate salt for pharmaceutical formulation.

Workflow for Tofacitinib Synthesis

Caption: Synthetic pathway for the JAK inhibitor, Tofacitinib.

Biological Activity and Quantitative Data

The incorporation of the 3-aminopiperidine scaffold is crucial for the high potency and selectivity of the resulting drug molecules.

| Drug | Target | IC₅₀ (nM) | Indication |

| Alogliptin | DPP-4 | <10 | Type 2 Diabetes |

| Tofacitinib | JAK1 | 1.7 - 3.7 | Rheumatoid Arthritis, Psoriatic Arthritis |

| JAK2 | 1.8 - 4.1 | ||

| JAK3 | 0.75 - 1.6 |

Table 1: Quantitative Biological Data for Drugs Derived from 3-Aminopiperidine Scaffolds.

Signaling Pathways and Mechanism of Action

DPP-4 Inhibition by Alogliptin

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, alogliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

The crystal structure of alogliptin bound to DPP-4 reveals key interactions. The aminopiperidine moiety forms crucial salt bridges with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[6] The cyanobenzyl group occupies the hydrophobic S1 pocket.

DPP-4 Signaling Pathway and Alogliptin's Mechanism of Action

Caption: Alogliptin inhibits DPP-4, preventing the inactivation of GLP-1.

JAK-STAT Pathway Inhibition by Tofacitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling of these pro-inflammatory cytokines.

X-ray crystallography studies show that tofacitinib binds to the ATP-binding site of the JAK kinase domain. The pyrrolopyrimidine core forms hydrogen bonds with the hinge region of the enzyme, while the 3-aminopiperidine linker and its substituents make important contacts within the active site, contributing to its potency and selectivity.[7]

JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

Caption: Tofacitinib inhibits JAK, blocking the phosphorylation of STAT and subsequent gene transcription.

Experimental Protocols for Biological Assays

DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a continuous fluorometric kinetic assay.

Protocol: In Vitro DPP-4 Inhibition Assay

-

Reagents and Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), assay buffer (e.g., Tris-HCl), test compounds, and a fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells. e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

JAK Kinase Activity Assay

The inhibitory effect of compounds on JAKs is typically assessed using an in vitro kinase assay that measures the phosphorylation of a substrate peptide.

Protocol: In Vitro JAK Kinase Assay

-

Reagents and Materials: Recombinant human JAK1, JAK2, or JAK3 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from STAT), ATP, kinase assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as a luminescent signal).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the JAK enzyme and the peptide substrate to each well. c. Add the diluted test compound or vehicle control and incubate. d. Initiate the kinase reaction by adding ATP. e. Allow the reaction to proceed for a specific time at room temperature or 30°C. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated, and IC₅₀ values are determined as described for the DPP-4 assay.[9]

Conclusion

This compound and its derivatives are privileged scaffolds in medicinal chemistry, enabling the synthesis of highly effective and selective drugs. Their integral role in the development of DPP-4 and JAK inhibitors highlights their importance in addressing major therapeutic challenges in metabolic and autoimmune diseases. The synthetic versatility, coupled with the favorable pharmacological properties imparted by the 3-aminopiperidine core, ensures that this structural motif will continue to be a valuable tool for drug discovery professionals. This guide provides a comprehensive technical overview to aid researchers in leveraging this powerful building block for the design and synthesis of next-generation therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 3. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 5. Synthesis of Tofacitinib [cjph.com.cn]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

An In-depth Technical Guide on the Biological Activity of N-benzylpiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its structural versatility allows for modifications that can fine-tune the pharmacological profile of analogs, leading to potent and selective ligands for various biological targets. This guide provides a comprehensive overview of the biological activities of N-benzylpiperidine analogs, with a focus on their applications in neurodegenerative diseases and neuropsychiatric disorders.

A primary area of investigation for N-benzylpiperidine analogs is the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease.

Multi-target-directed Ligand Approach for Alzheimer's Disease

Given the complex pathology of Alzheimer's disease, a multi-target-directed ligand (MTDL) approach is a promising therapeutic strategy.[1][2][3] N-benzylpiperidine derivatives have been designed to not only inhibit cholinesterases but also to target other relevant pathways, such as β-amyloid (Aβ) aggregation and β-secretase-1 (BACE-1) activity.[2][3][4]

A series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and AChE.[1] Compounds d5 and d10 from this series demonstrated potent dual-enzyme inhibition and exhibited other beneficial properties such as free radical scavenging, metal chelation, and inhibition of Aβ aggregation.[1] Similarly, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have been synthesized and shown to have a balanced inhibitory profile against hAChE, hBChE, and hBACE-1.[2]

The N-benzyl group plays a crucial role in the binding of these inhibitors to AChE, often through cation-π interactions with the enzyme's active site.[5] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the benzamide para position and alkyl or phenyl groups on the benzamide nitrogen can significantly enhance inhibitory activity.[6] For instance, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) is one of the most potent AChE inhibitors identified, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE.[6]

Quantitative Data on Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 | Reference |

| d5 | HDAC | 0.17 µM | [1] |

| AChE | 6.89 µM | [1] | |

| d10 | HDAC | 0.45 µM | [1] |

| AChE | 3.22 µM | [1] | |

| 23 | BuChE | 0.72 µM | [3] |

| 21 | AChE | 0.56 nM | [6] |

| 13e (E2020) | AChE | 5.7 nM | [7] |

| 28 | AChE | 0.41 µM | [8] |

| 20 | AChE | 5.94 µM | [8] |

| 15b | eeAChE | 0.39 µM | [9][10] |

| 15j | eqBChE | 0.16 µM | [9][10] |

Experimental Protocol: Ellman's Method for AChE Inhibition

The AChE inhibitory activity of N-benzylpiperidine analogs is commonly determined using the spectrophotometric method developed by Ellman.[9][11]

Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be detected spectrophotometrically at 412 nm.[5]

Detailed Methodology:

-

Reagents: Acetylcholinesterase (AChE) solution, acetylthiocholine iodide (ATCI) substrate solution, DTNB solution, and buffer (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE solution.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-incubation period.[5]

-

Initiate the enzymatic reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

-

Workflow for determining AChE inhibition using Ellman's method.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Ligands

N-benzylpiperidine analogs have been extensively studied as ligands for the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs used to treat conditions like depression and Parkinson's disease.

Analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown high affinity and selectivity for DAT.[12][13] SAR studies indicate that electron-withdrawing substituents on the N-benzyl ring enhance DAT activity and selectivity.[12][13][14] For example, compounds with fluoro (5a ) and nitro (11b ) substitutions are potent and selective DAT ligands.[12][13] Bioisosteric replacement of a phenyl ring with a thiophene ring has also yielded potent compounds like 13b .[12][13]

Quantitative Data on DAT and SERT Binding

| Compound | Target | IC50 (nM) | SERT/DAT Selectivity | Reference |

| 5a (R = F) | DAT | 17.2 | 112 | [12][13] |

| 11b (R = NO2) | DAT | 16.4 | 108 | [12][13] |

| 13b | DAT | 13.8 | - | [12][13] |

| GBR 12909 | DAT | - | 6 | [12][13] |

Experimental Protocol: Radioligand Binding Assay for Transporters

The affinity of N-benzylpiperidine analogs for DAT and SERT is typically determined through radioligand binding assays.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Detailed Methodology:

-

Materials: Cell membranes expressing the target transporter (e.g., from rat striatum for DAT), a high-affinity radioligand (e.g., [[3H]WIN 35,428 for DAT or [3H]citalopram for SERT), test compounds, and buffer solutions.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

-

Determine the Ki or IC50 value by analyzing the competition binding curves using non-linear regression.

-

General workflow for a radioligand binding assay.

NMDA Receptor Antagonism

Certain N-benzylpiperidine analogs have been identified as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists, particularly for the NR1a/2B subtype.[15] This activity is of interest for the treatment of neurological disorders where excitotoxicity plays a role, such as Parkinson's disease.[15][16]

SAR studies have shown that substitutions on the benzyl group do not significantly affect NR1a/2B potency, while the addition of hydrogen bond donors in the para position of a phenyl group can enhance potency.[15]

Opioid Receptor Modulation

More recently, N-benzylpiperidine derivatives have been explored as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands for the development of safer and more effective analgesics.[17]

Compound 52 from a series of 30 benzylpiperidine derivatives showed high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM).[17] In vivo studies demonstrated its potent antinociceptive effects in various pain models with fewer MOR-related side effects, such as constipation and physical dependence, compared to oxycodone.[17]

Dual-target signaling of N-benzylpiperidine analogs at MOR and σ1R.

Conclusion

The N-benzylpiperidine scaffold continues to be a highly valuable template in drug discovery. The analogs derived from this core structure have demonstrated a wide range of biological activities, with significant potential for the treatment of complex multifactorial diseases like Alzheimer's. The ability to modulate multiple targets, including cholinesterases, monoamine transporters, and opioid receptors, underscores the therapeutic promise of this class of compounds. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of N-benzylpiperidine analogs will undoubtedly lead to the development of novel and effective therapeutic agents. lead to the development of novel and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Cbz-3-aminopiperidine from Piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-Cbz-3-aminopiperidine, a valuable building block in medicinal chemistry, starting from piperidone precursors. Two primary synthetic routes are presented. The first is a direct approach via reductive amination of N-Cbz-3-piperidone. The second is a multi-step synthesis commencing with the more common starting material, N-Boc-3-piperidone, followed by reductive amination, deprotection, and subsequent N-Cbz protection. These methods offer flexibility depending on the availability of starting materials and desired strategic pathway. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

N-Cbz-3-aminopiperidine is a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in many biologically active molecules, and the protected amine functionality at the 3-position allows for further chemical modifications in a controlled manner. The carbobenzyloxy (Cbz) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. This application note details reliable methods for the preparation of N-Cbz-3-aminopiperidine from piperidone-based starting materials.

Synthetic Pathways

Two effective routes for the synthesis of N-Cbz-3-aminopiperidine are outlined below.

Route 1: Direct Synthesis from N-Cbz-3-piperidone

This approach involves a one-step reductive amination of commercially available N-Cbz-3-piperidone. This is an efficient method that directly yields the target compound.

Caption: Direct synthesis of N-Cbz-3-aminopiperidine.

Route 2: Multi-step Synthesis from N-Boc-3-piperidone

This three-step synthesis begins with the reductive amination of N-Boc-3-piperidone to form N-Boc-3-aminopiperidine. The Boc protecting group is then removed under acidic conditions, and the resulting 3-aminopiperidine is subsequently protected with a Cbz group.

Caption: Multi-step synthesis of N-Cbz-3-aminopiperidine.

Experimental Protocols

Route 1: Direct Synthesis via Reductive Amination of N-Cbz-3-piperidone

Materials:

-

N-Cbz-3-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

To a solution of N-Cbz-3-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N-Cbz-3-aminopiperidine.

Route 2: Multi-step Synthesis from N-Boc-3-piperidone

Step 2a: Reductive Amination of N-Boc-3-piperidone

Materials:

-

N-Boc-3-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Follow the same procedure as in Route 1, using N-Boc-3-piperidone as the starting material. This will yield N-Boc-3-aminopiperidine.

Step 2b: Boc Deprotection of N-Boc-3-aminopiperidine

Materials:

-

N-Boc-3-aminopiperidine

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Protocol:

-

Dissolve N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10.0 eq) or 4M HCl in dioxane (excess) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminopiperidine, which is often used immediately in the next step.

Step 2c: Cbz Protection of 3-aminopiperidine

Materials:

-

3-aminopiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or sodium carbonate

-

Dichloromethane (DCM) or a biphasic system (e.g., diethyl ether and water)

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Dissolve 3-aminopiperidine (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.1 eq).

-

Slowly add benzyl chloroformate (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-aminopiperidine.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for Route 1

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | N-Cbz-3-piperidone | NH₄OAc, NaBH₃CN | N-Cbz-3-aminopiperidine | 60-80% | >95% |

Table 2: Summary of Reagents and Typical Yields for Route 2

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 2a | N-Boc-3-piperidone | NH₄OAc, NaBH₃CN | N-Boc-3-aminopiperidine | 70-90% | >95% |

| 2b | N-Boc-3-aminopiperidine | TFA or HCl | 3-aminopiperidine | >95% (crude) | Used directly |

| 2c | 3-aminopiperidine | Cbz-Cl, TEA | N-Cbz-3-aminopiperidine | 80-95% | >98% |

Experimental Workflow Visualization

Caption: A generalized workflow for chemical synthesis.

Application Notes and Protocols for the Synthesis of 3-Aminopiperidine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-aminopiperidine, a critical building block in numerous pharmaceutical agents. The primary method described is the reductive amination of N-Boc-3-piperidone using an ammonia source and a suitable reducing agent, followed by deprotection of the resulting N-Boc-3-aminopiperidine. This application note includes a comparative analysis of common reducing agents, a detailed experimental protocol, and process workflow diagrams to ensure reproducible and efficient synthesis.

Introduction

3-Aminopiperidine and its derivatives are key structural motifs found in a wide range of biologically active molecules and pharmaceutical drugs. The development of robust and scalable synthetic routes to this important intermediate is of significant interest to the drug development community. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds. This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 3-aminopiperidine, a common and efficient strategy involves the reductive amination of a protected 3-piperidone derivative, such as 1-Boc-3-piperidone, with an ammonia surrogate, followed by the removal of the protecting group.

Comparative Analysis of Reducing Agents for Reductive Amination

The choice of reducing agent is critical for the success of a reductive amination reaction, influencing selectivity, yield, and reaction conditions. Below is a summary of commonly used reducing agents for this transformation.

| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions. Moisture sensitive.[1] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for the reduction of iminium ions over carbonyls, allowing for one-pot reactions at controlled pH (typically mildly acidic). Highly toxic due to the potential release of HCN.[2] | Methanol (MeOH), Ethanol (EtOH) |

| Sodium Borohydride | NaBH₄ | A powerful and cost-effective reducing agent. Less selective, and can reduce the starting ketone. Often used in a two-step process where the imine is pre-formed.[2] | Methanol (MeOH), Ethanol (EtOH) |